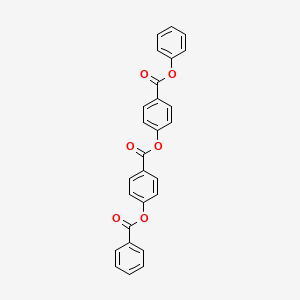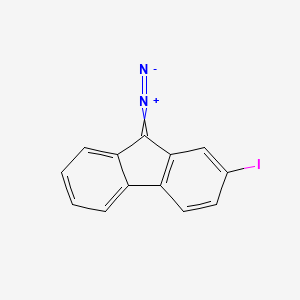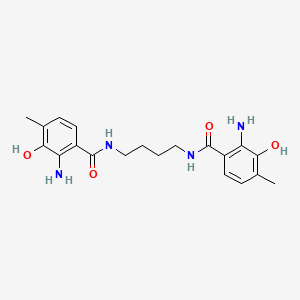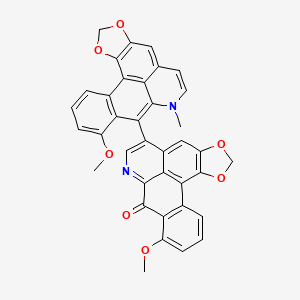
4-(6-Pentylnaphthalen-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Pentylnaphthalen-2-yl)benzonitrile is a chemical compound known for its unique structure and properties It is a derivative of benzonitrile, characterized by the presence of a pentylnaphthalene group attached to the benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Pentylnaphthalen-2-yl)benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 6-pentylnaphthalene with a suitable benzonitrile derivative under specific conditions. The reaction often requires a catalyst and may be carried out in the presence of a base to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(6-Pentylnaphthalen-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert the nitrile group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the nitrile group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield naphthaldehyde derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
4-(6-Pentylnaphthalen-2-yl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(6-Pentylnaphthalen-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its application .
Comparaison Avec Des Composés Similaires
Benzonitrile: A simpler analog with a single nitrile group attached to a benzene ring.
4-(2-Naphthyl)benzonitrile: Similar structure but with a different substitution pattern on the naphthalene ring.
Uniqueness: 4-(6-Pentylnaphthalen-2-yl)benzonitrile stands out due to its unique substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
87633-73-6 |
|---|---|
Formule moléculaire |
C22H21N |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
4-(6-pentylnaphthalen-2-yl)benzonitrile |
InChI |
InChI=1S/C22H21N/c1-2-3-4-5-17-6-11-22-15-21(13-12-20(22)14-17)19-9-7-18(16-23)8-10-19/h6-15H,2-5H2,1H3 |
Clé InChI |
OLAPLPWWYKSADH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



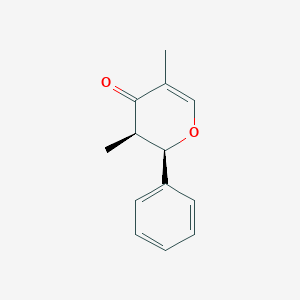

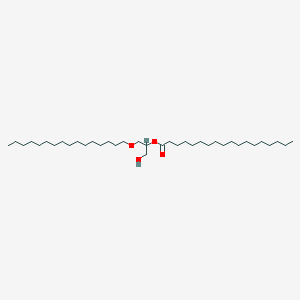
![5-([1,1'-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole](/img/structure/B14413661.png)

![3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14413669.png)
